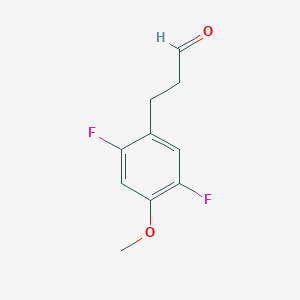

3-(2,5-Difluoro-4-methoxyphenyl)propanal

Description

3-(2,5-Difluoro-4-methoxyphenyl)propanal is a fluorinated aromatic aldehyde with a methoxy substituent on the phenyl ring.

Properties

Molecular Formula |

C10H10F2O2 |

|---|---|

Molecular Weight |

200.18 g/mol |

IUPAC Name |

3-(2,5-difluoro-4-methoxyphenyl)propanal |

InChI |

InChI=1S/C10H10F2O2/c1-14-10-6-8(11)7(3-2-4-13)5-9(10)12/h4-6H,2-3H2,1H3 |

InChI Key |

PRYFTMWNWYZQGT-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CCC=O)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

3-(Methylthio)propanal

- Structure : Features a methylthio (-SCH₃) group instead of the difluoro-methoxy-phenyl moiety.

- Applications : A key odor-active compound in roasted peanuts and other foods, with high odor activity values (OAVs) due to its popcorn-like aroma .

- Reactivity : Generated via Maillard reaction pathways during thermal processing, similar to thiazoles and thiophenes .

Key Data :

Property 3-(Methylthio)propanal Molecular Formula C₄H₈OS Role in Flavor Dominant in roasted nut flavors (OAV >100) Stability Degrades under prolonged heat

3-(Ethylthio)propanal

- Structure : Contains an ethylthio (-SC₂H₅) group.

- Applications: Imparts sulfurous, savory notes in food matrices; detected in BC10 samples via principal component analysis (PCA) .

- Behavior in PCA: Exhibits distinct correlation patterns (negative for PC2 in minor volatiles but positive in major volatiles) due to its strong sensory impact .

3-(2-Methoxyphenyl)propanoic Acid

- Structure: Methoxyphenyl group attached to a propanoic acid chain (vs. propanal in the target compound).

- Physicochemical Properties: Property 3-(2-Methoxyphenyl)propanoic Acid Molecular Weight 180.20 g/mol Melting Point 85–89°C CAS RN 6342-77-4

- Applications : Used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its aromatic-acid hybrid structure .

General Propanal Derivatives

- Atmospheric Behavior : Propanal exhibits slower atmospheric variability compared to acetone, with minimal interference from local sources .

- Detection Methods: Quantified via GC-EIMS and NO⁺ToF-CIMS, demonstrating high correlation (R² = 0.978) in comparative studies .

Key Research Findings and Implications

Methoxy Group: Enhances solubility in polar solvents compared to non-functionalized propanals. Thio vs. Oxygenated Groups: Sulfur-containing analogs (e.g., 3-(methylthio)propanal) dominate flavor chemistry, while oxygenated derivatives (e.g., methoxyphenyl propanals) are more relevant in synthetic organic chemistry .

Thermal Stability :

- Fluorinated propanals like 3-(2,5-Difluoro-4-methoxyphenyl)propanal are expected to exhibit higher thermal stability than sulfur-containing analogs, which degrade into disulfides and trisulfides under roasting conditions .

Analytical Challenges :

- Differentiation of structurally similar propanals requires advanced techniques like GC-olfactometry and PCA to resolve overlapping sensory and chemical profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.